4-Acetylstilbene

Description

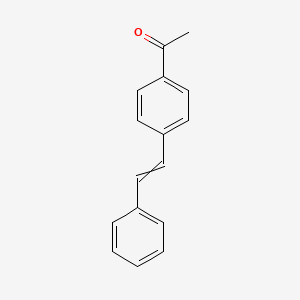

Structure

2D Structure

Properties

Molecular Formula |

C16H14O |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-[4-(2-phenylethenyl)phenyl]ethanone |

InChI |

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

IGSGJMNWNNQRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Acetylstilbene and its derivatives exhibit significant biological activities, making them valuable in drug discovery and development. Key applications include:

- Anticancer Properties : Stilbene derivatives, including this compound, have been studied for their anti-cancer effects. For instance, compounds derived from stilbene have shown potent anti-angiogenic and anti-tumor activities, inhibiting cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition .

- Anti-inflammatory Effects : Research indicates that stilbene derivatives can modulate inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .

- Antiviral Activity : Some studies have explored the antiviral properties of stilbene compounds against viruses like SARS-CoV. For example, certain stilbene derivatives were found to inhibit viral replication effectively .

- Obesity Management : Stilbenes have been implicated in regulating fat metabolism pathways, potentially aiding in obesity management by influencing adipogenesis and lipolysis .

Case Study: Anticancer Activity

A study highlighted the synthesis of a series of stilbene analogues that were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications to the stilbene structure significantly enhanced their potency against breast cancer cells.

Catalysis

This compound is also utilized as a substrate in various catalytic reactions:

- Cross-Coupling Reactions : It serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For instance, this compound is involved in the Mizoroki-Heck reaction to produce various biaryl compounds with high yields .

- Direct Arylation : This compound can be employed in direct arylation methodologies, which are advantageous for synthesizing complex organic molecules without the need for pre-functionalization of substrates .

Data Table: Catalytic Yields

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Mizoroki-Heck | Palladium Complex | 99 |

| Direct Arylation | Nickel-MOF Catalyst | 80+ |

Material Science

In material science, this compound plays a role in the development of new materials:

- Polymer Synthesis : It can be used as a building block for synthesizing polymers with specific optical and electronic properties. The incorporation of stilbene units into polymer chains can enhance photophysical characteristics, making them suitable for applications in organic electronics and photonics.

- Nanocomposites : Research has indicated that incorporating this compound into nanocomposite materials can improve mechanical properties and thermal stability, making them attractive for various industrial applications.

Chemical Reactions Analysis

Heck Reaction

The Heck reaction involves coupling aryl halides with alkenes. For 4-acetylstilbene:

-

Reactants : 4-chloroacetophenone and phenylethylene (alkene).

-

Catalyst : Pd(II)-doped UiO-67 (0.46 mol% Pd).

-

Conditions : K₂CO₃ (3 equiv), tetrabutylammonium bromide (0.3 mmol), DMF (5 mL), 100°C .

-

Yield : High activity observed, though specific yield data for this reaction is not explicitly stated .

Suzuki Coupling

The Suzuki reaction couples aryl halides with boronic acids under milder conditions:

-

Reactants : 4-bromoacetophenone (1 mmol) and phenylboronic acid (1.2 mmol).

-

Catalyst : Pd(II) complex (e.g., PdCl₂(PPh₃)₂ with silylating agents).

-

Conditions : Water or DMF, tetrabutylammonium bromide (TBAB), KOH or K₂CO₃, 100–140°C .

-

Yield : Up to 94% isolated yield in water, with full conversion achieved within 1 hour .

Solvent-Free Heck Reaction

A sustainable method uses solvent-free conditions:

-

Reactants : 4-bromoacetophenone and styrene.

-

Catalyst : Palladium catalyst (e.g., Pd(OAc)₂).

-

Product : (E)-4-acetylstilbene, isolated as a white solid (mp: 140–142°C) .

Photochemical Isomerization

This compound undergoes cis-trans photoisomerization under UV irradiation, involving triplet pathways.

Reaction Pathways

-

Triplet State Mediation : The reaction proceeds via excited triplet states, with quantum yields influenced by solvent viscosity and polarity.

-

Cis-Trans Equilibrium : Light-induced conversion between geometric isomers, with trans being the thermodynamically stable form .

Quantum Yields and Solvent Effects

-

Quantum Yields : Varies with solvent, e.g., higher yields in polar vs. nonpolar solvents.

-

Solvent Impact : Solvent viscosity and polarity modulate reaction rates due to effects on triplet-state lifetimes .

| Solvent | Quantum Yield | Key Observation |

|---|---|---|

| Toluene | Moderate | Slower triplet relaxation |

| Acetonitrile | Higher | Polar solvent enhances triplet yield |

Characterization and Analytical Data

-

NMR :

Biological and Chemical Modifications

While not directly a reaction of this compound itself, its derivatives are explored for bioactivity (e.g., anti-cancer, anti-microbial). Structural modifications include:

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Electron-Withdrawing Groups (e.g., -COCH₃, -Br): Enhance reactivity in cross-coupling reactions. This compound shows higher catalytic turnover (TON = 800–2680) in Mizoroki–Heck reactions compared to brominated analogues .

- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Improve solubility and optoelectronic properties. 4-Dimethylaminostilbene exhibits strong fluorescence, making it suitable for organic LEDs .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMF or DMSO, similar to brominated analogues . Methoxy- and dimethylamino-substituted derivatives exhibit improved solubility in ethanol and acetonitrile .

- Thermal Stability : The acetyl group reduces thermal stability compared to methyl- or methoxy-substituted stilbenes, as evidenced by lower decomposition temperatures .

Preparation Methods

Heck–Mizoroki Coupling for Direct Arylation

The Heck–Mizoroki reaction, a palladium-catalyzed cross-coupling between aryl halides and alkenes, has been adapted for synthesizing 4-acetylstilbene. This method typically employs 4-bromoacetophenone and styrene derivatives under controlled conditions:

-

Catalytic system : PdCl₂ or Pd(OAc)₂ with phosphine ligands (e.g., triphenylphosphine) enhances catalytic activity .

-

Base : Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) neutralizes HBr byproducts .

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane improve reaction efficiency .

A representative procedure involves reacting 4-bromoacetophenone with styrene in DMF at 120°C for 12 hours, yielding this compound with 82–95% efficiency depending on ancillary ligands . The trans-isomer predominates due to steric hindrance during the β-hydride elimination step .

Modified Perkin Reaction for Stilbene Formation

The classical Perkin reaction, traditionally used for cinnamic acid derivatives, has been modified to synthesize acetylated stilbenes. This two-step process involves:

-

Condensation : 4-Hydroxybenzaldehyde reacts with phenylacetic acid in acetic anhydride, forming 4-hydroxystilbene via decarboxylation .

-

Acetylation : The hydroxyl group is acetylated using acetic anhydride and pyridine, yielding this compound .

Key advantages include mild conditions (80–100°C) and high functional group tolerance. However, yields are moderate (60–75%) due to competing side reactions such as over-acetylation .

Palladium-Catalyzed Decarbonylative Coupling

A modern approach utilizes palladium-N-heterocyclic carbene (NHC) complexes to couple 4-acetylbenzoyl chloride with styrenes. This method proceeds via a decarbonylative mechanism:

-

Catalyst : Pd(OAc)₂ with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand .

-

Solvent : Tetrahydrofuran (THF) at 140°C under inert atmosphere .

This method avoids stoichiometric metal reagents, making it environmentally favorable. The acetyl group remains intact due to the ligand’s steric bulk, preventing undesired keto-enol tautomerization .

Copper-Catalyzed cis-Selective Semi-Hydrogenation

For Z-4-acetylstilbene synthesis, a copper-catalyzed diboron-mediated semi-hydrogenation of 4-acetyltolane (4-acetyl diphenylacetylene) has been developed :

-

Catalyst : CuBr with tributylphosphine (Bu₃P) ligand.

-

Reductant : Bis(pinacolato)diboron (B₂pin₂) and methanol.

This method achieves 91% yield with >99:1 Z-selectivity, attributed to the syn-addition of boron intermediates followed by stereoretentive protodeboronation . Isotopic labeling studies confirm methanol as the hydrogen source .

McMurry Reaction for Symmetric Stilbenes

The McMurry reaction, involving reductive coupling of ketones, can produce symmetric 4,4'-diacetylstilbene:

-

Reagents : Titanium(IV) chloride (TiCl₄) and zinc (Zn) in tetrahydrofuran (THF) .

-

Substrate : 4-Acetylbenzaldehyde.

While less direct, this method is valuable for accessing dimeric stilbene derivatives used in optoelectronic materials .

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Selectivity | Cost | Scalability |

|---|---|---|---|---|---|

| Heck–Mizoroki Coupling | PdCl₂/PPh₃ | 82–95 | E > 99:1 | High | Industrial |

| Modified Perkin Reaction | None | 60–75 | E > 95:1 | Low | Laboratory |

| Decarbonylative Coupling | Pd-NHC | 89–93 | E > 99:1 | High | Pilot Scale |

| Cu-Catalyzed Hydrogenation | CuBr/Bu₃P | 91 | Z > 99:1 | Moderate | Laboratory |

| McMurry Reaction | TiCl₄/Zn | 70–78 | E > 90:1 | Moderate | Laboratory |

Q & A

What are the key synthetic pathways for 4-Acetylstilbene, and how can variables like catalysts and reaction conditions be optimized?

Answer:

this compound is commonly synthesized via Mizoroki–Heck cross-coupling reactions, where palladium-based catalysts (e.g., PdCl₂, Pd/Al₂O₃, or Pd/SiO₂) facilitate aryl halide coupling with styrene derivatives. Optimization involves:

- Catalyst selection : Pd/Al₂O₃ shows higher selectivity for this compound compared to Pd/SiO₂ in competitive aryl bromide reactions .

- Temperature and solvent : Elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) improve yield.

- Substrate ratios : A 1:1 molar ratio of bromobenzene and styrene minimizes byproducts.

- Trial experiments : Conduct small-scale reactions to test variable ranges (e.g., catalyst loading: 1–5 mol%) .

How should researchers characterize this compound to confirm purity and structural integrity?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : Compare experimental ¹H and ¹³C NMR δ values with literature data (e.g., ¹H: δ 7.6–7.8 ppm for aromatic protons; ¹³C: δ 197 ppm for acetyl carbonyl) .

- Chromatography : Use HPLC or GC-MS to detect impurities (<2% threshold).

- Melting point analysis : A sharp melting point within 1–2°C of the literature value (e.g., 112–114°C) indicates purity.

- Cross-validation : Replicate results across independent labs to confirm reproducibility .

What statistical methods are appropriate for analyzing experimental data on this compound’s reactivity?

Answer:

- Descriptive statistics : Calculate mean yields and standard deviations for triplicate experiments.

- Hypothesis testing : Use t-tests or ANOVA to compare catalytic efficiencies across Pd-based catalysts .

- Error analysis : Quantify uncertainties from instrumental limits (e.g., ±0.5% for GC-MS) and propagate them in final results.

- Graphical representation : Plot dose-response curves with error bars to visualize catalytic activity trends .

How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

Answer:

- Systematic replication : Repeat experiments using identical conditions (catalyst, solvent, temperature) to isolate variables .

- Meta-analysis : Compare datasets across studies to identify outliers or methodological disparities (e.g., unaccounted moisture in Pd catalysts).

- Mechanistic studies : Use DFT calculations or in-situ spectroscopy to probe reaction pathways and intermediate stability .

- Peer consultation : Engage in interdisciplinary forums to validate interpretations .

What ethical and safety protocols are critical when handling this compound in lab settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 standard) and dust respirators to prevent dermal/ inhalation exposure .

- Waste disposal : Segregate organic waste and avoid drain disposal to comply with local regulations.

- Ethical reporting : Disclose all synthetic byproducts and safety incidents in publications to ensure reproducibility .

- Risk assessments : Pre-screen toxicity using SDS guidelines (e.g., H312: harmful in contact with skin) .

How should researchers design a robust hypothesis for studying this compound’s biological activity?

Answer:

- Literature review : Identify gaps in existing data (e.g., limited studies on estrogenic activity compared to diethylstilbestrol) .

- Hypothesis framing : Use a null hypothesis (e.g., “this compound exhibits no estrogen receptor binding affinity”) to enable falsifiability.

- Variable control : Standardize cell lines, solvent carriers, and dosage ranges in bioassays .

- Pilot studies : Conduct dose-response trials to establish IC₅₀ values before full-scale experiments .

What advanced techniques can elucidate the electronic properties of this compound in catalytic systems?

Answer:

- Spectroscopic methods : UV-Vis spectroscopy to monitor π→π* transitions in reaction intermediates.

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and electron-transfer kinetics.

- Computational modeling : Density Functional Theory (DFT) to simulate charge distribution in the acetyl-substituted stilbene framework .

- X-ray crystallography : Resolve molecular geometry and confirm substituent effects on crystal packing .

How can researchers ensure reproducibility when publishing this compound-related findings?

Answer:

- Detailed methods : Report catalyst preparation, solvent purity, and reaction times with precision (e.g., “PdCl₂, 99.9%, dried at 120°C for 2 h”) .

- Data transparency : Include raw NMR spectra and chromatograms in supplementary materials.

- Reagent sourcing : Specify suppliers and batch numbers (e.g., “Sigma-Aldrich, Lot #X123”) to mitigate variability .

- Peer review : Submit to journals enforcing stringent reproducibility checks (e.g., Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.